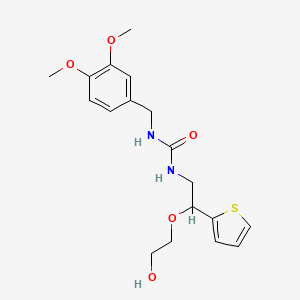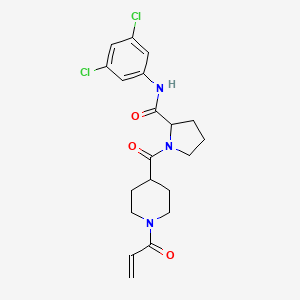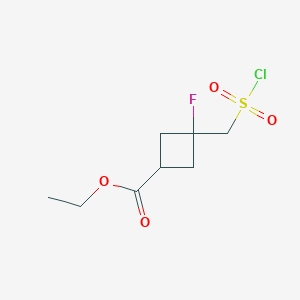
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea, also known as DMTBETU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using a specific method, and it has shown promise in various biochemical and physiological studies. In
Scientific Research Applications
Synthesis and Chemical Transformations
One study demonstrated the synthesis of ureas through the Lossen rearrangement, highlighting a method to convert carboxylic acids to ureas under mild conditions, which could be relevant for synthesizing compounds like 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea. This process is environmentally friendly and cost-effective, indicating its potential for large-scale synthesis (Thalluri et al., 2014).
Medicinal Chemistry Applications
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, where the design optimized the spacer length linking pharmacophoric moieties. This suggests the potential of similar structures, like 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea, in developing treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial and Anti-HIV Activities
A study on the synthesis, characterization, and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrated antimicrobial activity. This highlights the potential application of similar compounds in combating microbial infections (Spoorthy et al., 2021).
Anti-HIV and Antibacterial Studies
3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have been tested for their antibacterial and anti-HIV activities, underscoring the broad spectrum of biological activities that compounds with the 3,4-dimethoxybenzyl moiety can exhibit (Patel et al., 2007).
Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions was evaluated, indicating that such compounds can also find applications in industrial processes, particularly in corrosion prevention (Mistry et al., 2011).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-23-14-6-5-13(10-15(14)24-2)11-19-18(22)20-12-16(25-8-7-21)17-4-3-9-26-17/h3-6,9-10,16,21H,7-8,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDYQJJSRHCOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CS2)OCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2382084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)


![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)



